molecular formula C17H13N3O5S B3697889 1-(4-methoxyphenyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

1-(4-methoxyphenyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

Cat. No.: B3697889
M. Wt: 371.4 g/mol
InChI Key: AKKCYZLEYIOISX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 4-nitrophenyl group at position 5 and a thioether-linked 4-methoxyphenylacetone moiety. Its molecular formula is C₁₇H₁₃N₃O₅S (approximate molecular weight: 375.37 g/mol). The compound’s structure combines electron-donating (4-methoxyphenyl) and electron-withdrawing (4-nitrophenyl) groups, making it a candidate for diverse bioactivities, including cytotoxicity and enzyme inhibition .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S/c1-24-14-8-4-11(5-9-14)15(21)10-26-17-19-18-16(25-17)12-2-6-13(7-3-12)20(22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKCYZLEYIOISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives. Key structural analogues include:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound R₁ = 4-NO₂; R₂ = 4-OCH₃ C₁₇H₁₃N₃O₅S 375.37 Nitro, Methoxy, Oxadiazole
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone R₁ = 4-Cl; R₂ = 4-OCH₃ C₁₇H₁₃ClN₂O₃S 361.81 Chloro, Methoxy, Oxadiazole
1-(4-Nitrophenyl)-2-[(5-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl]thio]ethanone R₁ = pyrimidin-2-ylthio; R₂ = 4-NO₂ C₂₀H₁₆N₆O₄S₂ 468.50 Nitro, Pyrimidine, Oxadiazole
2-((5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone R₁ = thiophen-2-yl; R₂ = 4-OCH₃ C₁₆H₁₄N₂O₃S₂ 346.42 Thiophene, Methoxy, Oxadiazole
  • Steric Considerations : Bulky substituents (e.g., pyrimidin-2-ylthio in ) reduce cytotoxicity, suggesting a balance between electronic and steric effects is critical .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analogue () Thiophenyl Analogue ()
IR C=O Stretch (cm⁻¹) 1687 (ketone) 1685 1690
NMR (δ, ppm) Aromatic H: 7.8–8.2 (nitro) Aromatic H: 7.6–7.9 (chloro) Aromatic H: 7.3–7.6 (thiophene)
Melting Point (°C) 150–152 (predicted) 145–148 135–138

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone

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